3-amino-4-(1H-indol-3-yl)butanoic acid hydrochloride
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Overview
Description
3-amino-4-(1H-indol-3-yl)butanoic acid hydrochloride is a compound with significant interest in various scientific fields It is an amino acid derivative that features an indole ring, which is a common structure in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-(1H-indol-3-yl)butanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with indole-3-acetaldehyde.
Amination: The aldehyde group is converted to an amine group through reductive amination, using reagents such as sodium cyanoborohydride.
Chain Extension: The resulting amine undergoes a chain extension reaction to introduce the butanoic acid moiety. This can be achieved through a series of reactions involving halogenation and subsequent nucleophilic substitution.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification steps such as crystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
3-amino-4-(1H-indol-3-yl)butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate, leading to the formation of indole-3-carboxylic acid derivatives.
Reduction: The compound can be reduced using hydrogenation catalysts to yield reduced indole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Reduced indole derivatives.
Substitution: N-substituted indole derivatives.
Scientific Research Applications
3-amino-4-(1H-indol-3-yl)butanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and as a precursor to neurotransmitters.
Medicine: Investigated for its potential therapeutic effects, particularly in neurological disorders.
Industry: Utilized in the production of pharmaceuticals and as a research chemical in various industrial applications.
Mechanism of Action
The mechanism of action of 3-amino-4-(1H-indol-3-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes involved in amino acid metabolism, such as tryptophan hydroxylase.
Pathways: It may influence the biosynthesis of serotonin and other neurotransmitters, impacting neurological functions.
Comparison with Similar Compounds
Similar Compounds
Tryptophan: An essential amino acid with a similar indole structure.
Indole-3-acetic acid: A plant hormone with an indole ring and a carboxylic acid group.
Indole-3-butyric acid: Another plant hormone with a similar structure but different biological activity.
Uniqueness
3-amino-4-(1H-indol-3-yl)butanoic acid hydrochloride is unique due to its specific amino acid structure, which allows it to participate in various biochemical pathways and reactions. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
3-amino-4-(1H-indol-3-yl)butanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2.ClH/c13-9(6-12(15)16)5-8-7-14-11-4-2-1-3-10(8)11;/h1-4,7,9,14H,5-6,13H2,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XALSUNLRNHITKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(CC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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